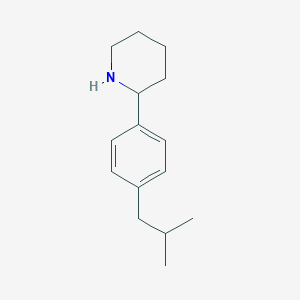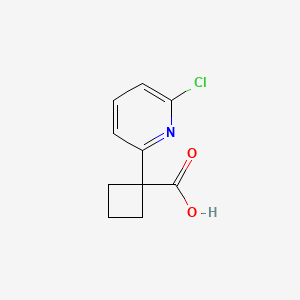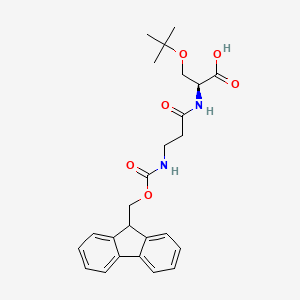
3-(2,5-Difluorophenyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Difluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through the reaction of 2,5-difluorophenylboronic acid with a suitable butanoic acid derivative under Suzuki-Miyaura cross-coupling conditions . This reaction requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 3-(2,5-Difluorophenyl)-3-methylbutanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Difluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(2,5-Difluorophenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Difluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: Similar structure but with a propionic acid backbone.
2,5-Difluorophenylboronic acid: Contains the same difluorophenyl group but with a boronic acid functional group.
Uniqueness
3-(2,5-Difluorophenyl)-3-methylbutanoic acid is unique due to its specific combination of the difluorophenyl group and the butanoic acid backbone
Propiedades
Fórmula molecular |
C11H12F2O2 |
|---|---|
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
3-(2,5-difluorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,6-10(14)15)8-5-7(12)3-4-9(8)13/h3-5H,6H2,1-2H3,(H,14,15) |
Clave InChI |
SBGPSQMVPXHASJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)O)C1=C(C=CC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




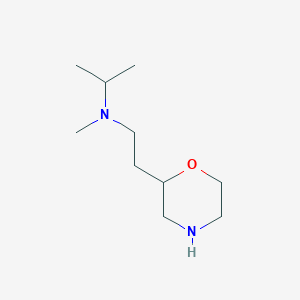
![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)
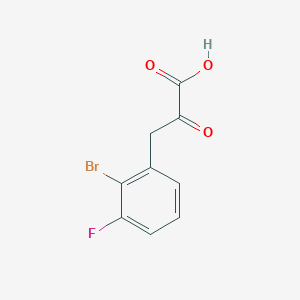



![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)
